N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide
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Overview
Description
N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide is a compound of significant interest due to its unique structural components and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide involves multiple steps:
Formation of the 1,3,4-thiadiazole core: : The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Indoline derivative attachment: : The indoline moiety can be introduced by reacting 2,3-dihydro-1H-indole with an appropriate aldehyde or ketone.
Introduction of the pentanamide group: : This can be achieved by acylating the thiadiazole intermediate with pentanoyl chloride under appropriate catalytic conditions.
Industrial Production Methods: Large-scale synthesis typically involves optimized reaction conditions, ensuring high yield and purity:
Continuous flow reactors: : To maintain consistent reaction conditions and improve yields.
Catalysis: : Use of specific catalysts to accelerate the reaction without compromising the quality of the product.
Purification: : Techniques like crystallization, filtration, and chromatography to ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the indoline moiety.
Reduction: : Reduction can occur at various sites, including the thiadiazole ring.
Substitution: : The indoline and thiadiazole rings are prone to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: : e.g., potassium permanganate for oxidation reactions.
Reducing agents: : e.g., sodium borohydride for reduction reactions.
Catalysts: : e.g., palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced thiadiazole and indoline derivatives.
Substitution: : Formation of various substituted thiadiazole and indoline compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules. Biology : Potential for research into its biological activities, such as enzyme inhibition or receptor binding. Medicine : Investigation into its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Industry : Use in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Potential binding to specific proteins or enzymes, altering their activity.
Pathways Involved: : Inhibition or activation of biochemical pathways, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
5-({2-[(2,3-Dihydro-1H-indol-1-yl)methylthio]-1,3,4-thiadiazol-2-yl}thio)pentanoic acid
N-(5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acrylamide
2-[(5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)amino]pentanoic acid
Conclusion
N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide is a compound of considerable interest in various scientific fields due to its unique structural features and potential applications. The synthesis, reactivity, and applications of this compound highlight its importance in ongoing research and industrial development.
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-2-3-8-14(22)18-16-19-20-17(25-16)24-11-15(23)21-10-9-12-6-4-5-7-13(12)21/h4-7H,2-3,8-11H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAWBSRMKUAFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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